molecular formula C7H10O2 B14753677 3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane CAS No. 277-84-9

3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane

Cat. No.: B14753677
CAS No.: 277-84-9
M. Wt: 126.15 g/mol
InChI Key: NKUNQPWBLJDLMC-UHFFFAOYSA-N
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Description

3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane is a chemical compound with the molecular formula C₇H₁₀O₂. It is also known as 1,2:3,4-Diepoxycycloheptane. This compound is characterized by its unique tricyclic structure, which includes two oxygen atoms forming epoxide rings. The presence of these epoxide rings makes it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as cycloheptane, using epoxidation reactions. The reaction typically employs reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst . The reaction conditions often include mild temperatures and controlled pH to ensure the formation of the desired epoxide rings.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale epoxidation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and automated systems ensures efficient production while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane involves its epoxide rings, which are highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various derivatives. These reactions often involve the formation of covalent bonds with nucleophilic sites on enzymes or other biological molecules, thereby altering their activity . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane is unique due to its specific tricyclic structure and the positioning of its epoxide rings. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .

Properties

CAS No.

277-84-9

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3,9-dioxatricyclo[6.1.0.02,4]nonane

InChI

InChI=1S/C7H10O2/c1-2-4-6(8-4)7-5(3-1)9-7/h4-7H,1-3H2

InChI Key

NKUNQPWBLJDLMC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(O2)C3C(C1)O3

Origin of Product

United States

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